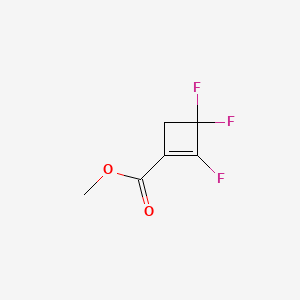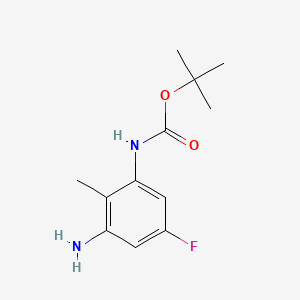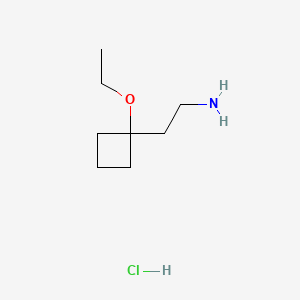
methyl2,3,3-trifluorocyclobut-1-ene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,3,3-trifluorocyclobut-1-ene-1-carboxylate is a fluorinated organic compound with the molecular formula C6H5F3O2. This compound is notable for its trifluoromethyl group attached to a cyclobutene ring, which imparts unique chemical properties. Fluorinated compounds are often of interest in various fields due to their stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3,3-trifluorocyclobut-1-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethylated precursor with a suitable cyclizing agent. The reaction conditions often require the use of a solvent such as toluene and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methyl 2,3,3-trifluorocyclobut-1-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced derivatives.
科学研究应用
Methyl 2,3,3-trifluorocyclobut-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in studying biochemical pathways and interactions.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including as enzyme inhibitors or drug candidates.
Industry: The compound’s unique properties make it valuable in the development of advanced materials and coatings.
作用机制
The mechanism by which methyl 2,3,3-trifluorocyclobut-1-ene-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Methyl 2-chloro-2-cyclopropylidenacetate: This compound shares a similar cyclopropane structure but with a chlorine atom instead of fluorine.
1-chloro-3,3,3-trifluoropropene: Another fluorinated compound with similar reactivity but different structural features.
Uniqueness
Methyl 2,3,3-trifluorocyclobut-1-ene-1-carboxylate is unique due to its trifluoromethyl group attached to a cyclobutene ring, which imparts distinct chemical properties. This combination of features makes it particularly valuable in various applications, from synthetic chemistry to industrial processes.
属性
IUPAC Name |
methyl 2,3,3-trifluorocyclobutene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3O2/c1-11-5(10)3-2-6(8,9)4(3)7/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIHVPVODSIKKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(C1)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(pyrimidin-5-yl)phenyl]methanamine dihydrochloride](/img/structure/B6606855.png)

![2-methanesulfonylbenzo[f]quinoline](/img/structure/B6606865.png)


![4-(bromomethyl)bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B6606884.png)
![(3aR,5S,6aS)-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B6606891.png)
![tert-butylN-[(3aR,5S,7R,7aS)-7-hydroxy-2,2-dimethyl-hexahydro-1,3-dioxaindan-5-yl]carbamate](/img/structure/B6606909.png)


![2-bromo-5,6,7-trimethyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B6606948.png)

![2-{6-[4-(2-chloro-1,3-thiazol-4-yl)butyl]naphthalen-2-yl}aceticacid](/img/structure/B6606969.png)
